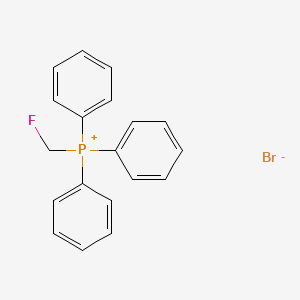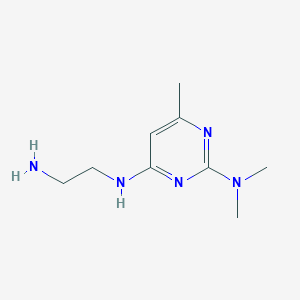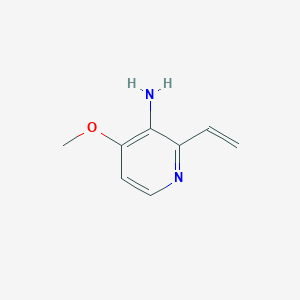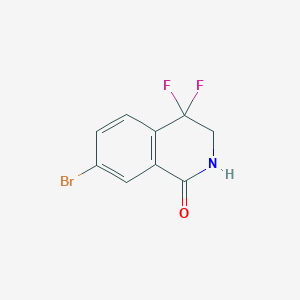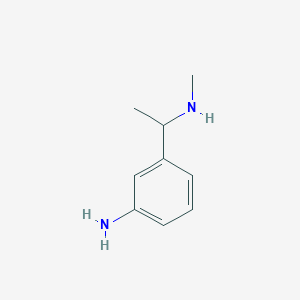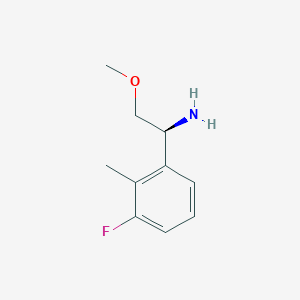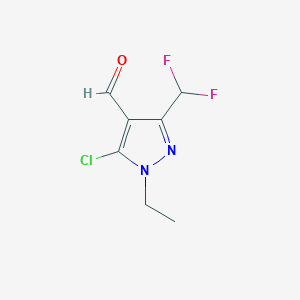
5-chloro-3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carbaldehyde is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carbaldehyde typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-chloro-3-(difluoromethyl)-1-ethyl-1H-pyrazole with a suitable aldehyde precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of phase transfer catalysts, such as tetrabutylammonium chloride, can also enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-chloro-3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-chloro-3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-chloro-3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carbaldehyde is primarily related to its ability to interact with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- 5-fluoro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde .
Uniqueness
5-chloro-3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and difluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C7H7ClF2N2O |
|---|---|
Molecular Weight |
208.59 g/mol |
IUPAC Name |
5-chloro-3-(difluoromethyl)-1-ethylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C7H7ClF2N2O/c1-2-12-6(8)4(3-13)5(11-12)7(9)10/h3,7H,2H2,1H3 |
InChI Key |
DEZQQPKUJACKSM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C(F)F)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


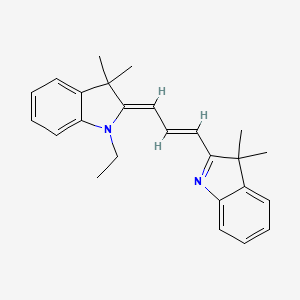
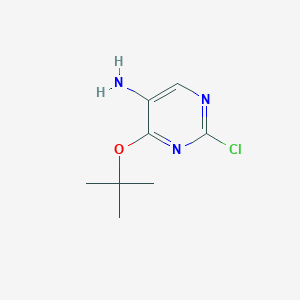
![1-Fluoro-3-azabicyclo[3.1.0]hexane](/img/structure/B12978664.png)

